molecular formula C13H18O2 B12759970 2,6,10,10-Tetramethyl-1-oxaspiro(4.5)deca-2,6-dien-8-one CAS No. 80722-28-7

2,6,10,10-Tetramethyl-1-oxaspiro(4.5)deca-2,6-dien-8-one

Cat. No.: B12759970
CAS No.: 80722-28-7
M. Wt: 206.28 g/mol
InChI Key: PYBOFDINXIGETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2,6,10,10-Tetramethyl-1-oxaspiro(4.5)deca-2,6-dien-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6,10,10-Tetramethyl-1-oxaspiro(4.5)deca-2,6-dien-8-one involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma . The molecular targets and pathways involved in its other potential effects are not well-understood and require further research .

Comparison with Similar Compounds

2,6,10,10-Tetramethyl-1-oxaspiro(4.5)deca-2,6-dien-8-one is unique due to its specific structure and aroma characteristics. Similar compounds include other oxaspiro compounds and norisoprenoids, such as 2,6,10,10-tetramethyl-1-oxaspiro(4.5)dec-6-ene and 2,6,10,10-tetramethyl-1-oxaspiro(4.5)deca-3,6-diene . These compounds share some structural similarities but differ in their specific functional groups and resulting properties.

Properties

CAS No.

80722-28-7

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2,6,6,10-tetramethyl-1-oxaspiro[4.5]deca-2,9-dien-8-one

InChI

InChI=1S/C13H18O2/c1-9-7-11(14)8-12(3,4)13(9)6-5-10(2)15-13/h5,7H,6,8H2,1-4H3

InChI Key

PYBOFDINXIGETR-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2(O1)C(=CC(=O)CC2(C)C)C

physical_description

White powder;  Woody floral aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.